Cas no 2470440-25-4 (4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride)

4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride
- 4-(2-AMINO-1,1-DIFLUOROETHOXY)BENZOIC ACID HYDROCHLORIDE
- EN300-27102660
- Z4575689945
- 2470440-25-4
- AT22190
- 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride
-
- MDL: MFCD32711143
- インチ: 1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H
- InChIKey: AGBIGAJMSRFQIS-UHFFFAOYSA-N
- SMILES: Cl.FC(CN)(OC1C=CC(C(=O)O)=CC=1)F
計算された属性
- 精确分子量: 253.0317272g/mol
- 同位素质量: 253.0317272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 227
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27102660-5g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95% | 5g |
$2566.0 | 2023-11-13 | |
Enamine | EN300-27102660-10g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95% | 10g |
$3807.0 | 2023-11-13 | |
Enamine | EN300-27102660-0.05g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95.0% | 0.05g |
$205.0 | 2025-03-20 | |
Enamine | EN300-27102660-2.5g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95.0% | 2.5g |
$1735.0 | 2025-03-20 | |
Enamine | EN300-27102660-1.0g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95.0% | 1.0g |
$884.0 | 2025-03-20 | |
Enamine | EN300-27102660-1g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95% | 1g |
$884.0 | 2023-11-13 | |
Aaron | AR028XFI-10g |
4-(2-amino-1,1-difluoroethoxy)benzoicacidhydrochloride |
2470440-25-4 | 95% | 10g |
$5260.00 | 2023-12-15 | |
1PlusChem | 1P028X76-2.5g |
4-(2-amino-1,1-difluoroethoxy)benzoicacidhydrochloride |
2470440-25-4 | 95% | 2.5g |
$2207.00 | 2024-05-21 | |
Enamine | EN300-27102660-10.0g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95.0% | 10.0g |
$3807.0 | 2025-03-20 | |
Enamine | EN300-27102660-5.0g |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride |
2470440-25-4 | 95.0% | 5.0g |
$2566.0 | 2025-03-20 |
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochlorideに関する追加情報
Professional Introduction to 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride (CAS No. 2470440-25-4)
4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride, identified by the CAS number 2470440-25-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoic acid derivatives, which are well-documented for their diverse pharmacological properties. The presence of both amino and difluoroethoxy functional groups in its molecular structure imparts distinct chemical reactivity and biological relevance, making it a subject of interest for further research and development.
The molecular structure of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride can be described as a benzoic acid core substituted with a 2-amino-1,1-difluoroethoxy moiety. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in both in vitro and in vivo experimental settings.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug design due to their ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles. The incorporation of fluorine atoms in 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride may contribute to its bioavailability and resistance to enzymatic degradation. This feature makes it a promising candidate for developing novel therapeutic agents targeting various diseases.
In the realm of academic research, studies have begun to explore the pharmacological potential of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride. Preliminary investigations suggest that this compound may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The amino group serves as a potential hydrogen bond donor, enabling interactions with biological macromolecules, while the difluoroethoxy group could enhance lipophilicity and cell membrane permeability. These characteristics are crucial for designing molecules that can effectively penetrate biological barriers and reach their intended targets.
The benzoic acid moiety is known for its role in various metabolic pathways and its ability to modulate enzyme activity. In particular, benzoic acid derivatives have been extensively studied for their potential in treating conditions such as arthritis, diabetes, and cardiovascular diseases. The unique combination of functional groups in 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride may confer additional therapeutic benefits beyond those provided by conventional benzoic acid derivatives.
One of the most intriguing aspects of this compound is its potential application in targeted drug delivery systems. The presence of both polar (amino) and non-polar (difluoroethoxy) regions allows for the development of prodrugs or conjugates that can be tailored to specific biological pathways. For instance, the amino group could be used to link the compound to targeting ligands or nanoparticles, enhancing its specificity and efficacy in treating diseases such as cancer or neurodegenerative disorders.
Furthermore, the hydrochloride salt form of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride ensures better pharmacokinetic behavior by improving solubility in aqueous media. This property is particularly advantageous for formulating oral or injectable medications, where solubility plays a critical role in drug absorption and distribution within the body.
The synthesis of 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are often employed to introduce the desired functional groups efficiently. These synthetic strategies not only highlight the complexity of producing such compounds but also underscore the importance of expertise in organic chemistry for their development.
As research continues to uncover new therapeutic applications for 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride, collaborations between academic institutions and pharmaceutical companies are likely to increase. Such partnerships can accelerate the translation of laboratory findings into clinical trials, bringing new treatments closer to patients who suffer from various diseases.
The safety profile of any pharmaceutical compound is paramount before it can be considered for clinical use. While initial studies on 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride suggest a favorable safety profile based on preclinical data, further investigations are necessary to assess potential side effects or toxicities. Comprehensive toxicological studies involving animal models will provide valuable insights into its long-term safety and help determine appropriate dosage regimens for human trials.
In conclusion,4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride (CAS No. 2470440-25-4) represents a promising candidate for drug development due to its unique structural features and potential biological activities. Its combination of an amino group, a difluoroethoxy moiety, and a benzoic acid core positions it as a versatile molecule with applications across multiple therapeutic areas. As research progresses,this compound is expected to contribute significantly to advancements in pharmaceutical chemistry,offering new hope for treating complex diseases.
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